
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups and one phenyl group attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol typically involves the reaction of 2-propoxybenzaldehyde with phenylmagnesium bromide, followed by a reduction step to form the ethanediol structure. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated reaction systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the ethanediol backbone.
Substitution: The phenyl and propoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2-methoxyphenyl)-2-phenyl-1,2-ethanediol
- 1,1-Bis(2-ethoxyphenyl)-2-phenyl-1,2-ethanediol
Uniqueness
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol is unique due to its specific propoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
122135-79-9 |
|---|---|
Molecular Formula |
C26H30O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-phenyl-1,1-bis(2-propoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H30O4/c1-3-18-29-23-16-10-8-14-21(23)26(28,25(27)20-12-6-5-7-13-20)22-15-9-11-17-24(22)30-19-4-2/h5-17,25,27-28H,3-4,18-19H2,1-2H3 |
InChI Key |
YWMTXYXFEJUDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C2=CC=CC=C2OCCC)(C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


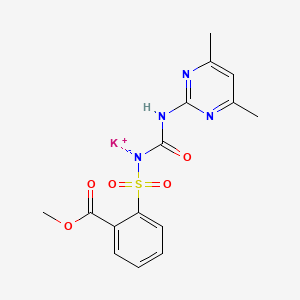


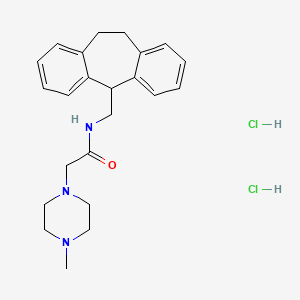
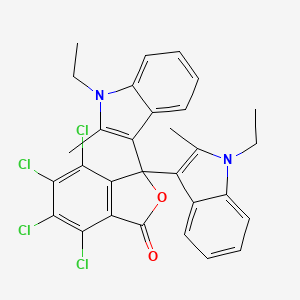
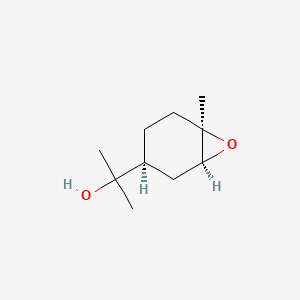
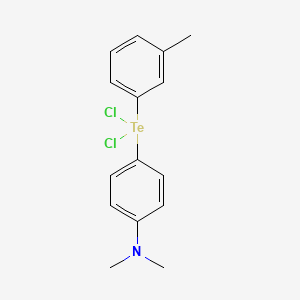
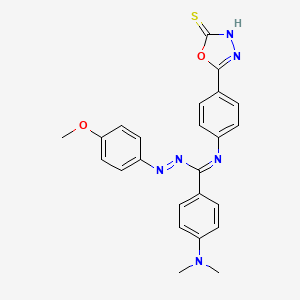
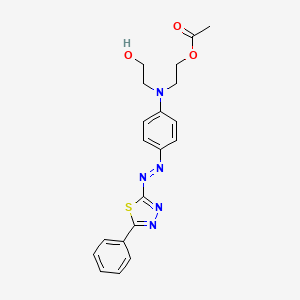

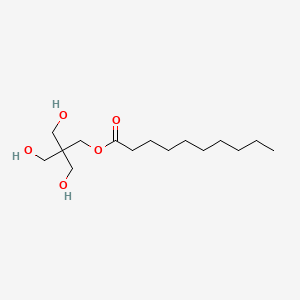
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)


